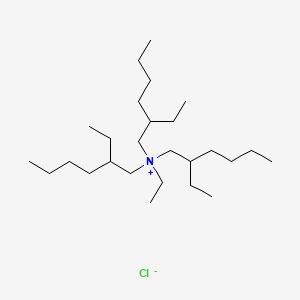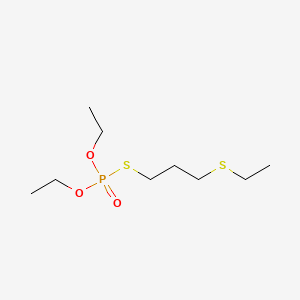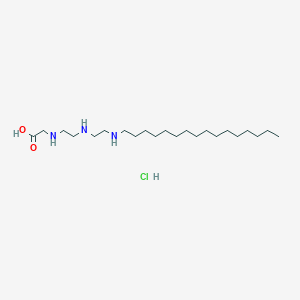![molecular formula C3H5O3Sb B12669341 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane CAS No. 68332-69-4](/img/structure/B12669341.png)
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is a unique organoantimony compound with the molecular formula C₃H₅O₃Sb and a molecular weight of 210.83 g/mol This compound features a bicyclic structure incorporating antimony, which is relatively rare in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane typically involves the reaction of antimony trichloride with a suitable organic precursor under controlled conditions. One common method includes the use of glycerol as a starting material, which reacts with antimony trichloride in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of antimony oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state antimony compounds.
Substitution: The compound can undergo substitution reactions where the antimony atom is replaced by other functional groups or atoms, depending on the reagents used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogenating agents, organometallic reagents; reactions are often conducted under inert atmospheres to prevent unwanted reactions
Major Products Formed
Oxidation: Antimony oxides (e.g., antimony trioxide).
Reduction: Lower oxidation state antimony compounds.
Substitution: Various organoantimony derivatives depending on the substituents introduced
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as leishmaniasis, where antimony compounds have shown efficacy.
Industry: Utilized in the production of flame retardants, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane involves its interaction with biological molecules, leading to the inhibition of key enzymes and pathways. For instance, in the treatment of leishmaniasis, antimony compounds are known to inhibit DNA topoisomerase I, resulting in the disruption of DNA replication and transcription . This leads to the death of the parasite and alleviation of the disease symptoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: Similar structure but contains boron instead of antimony.
2,6,7-Trioxa-1-phosphabicyclo[2.2.1]octane: Contains phosphorus instead of antimony and has a slightly different ring structure.
Uniqueness
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is unique due to the presence of antimony in its structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
68332-69-4 |
|---|---|
Molekularformel |
C3H5O3Sb |
Molekulargewicht |
210.83 g/mol |
IUPAC-Name |
2,6,7-trioxa-1-stibabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3.Sb/c4-1-3(6)2-5;/h3H,1-2H2;/q-3;+3 |
InChI-Schlüssel |
GDFYOXWTRKCZCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CO[Sb](O1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


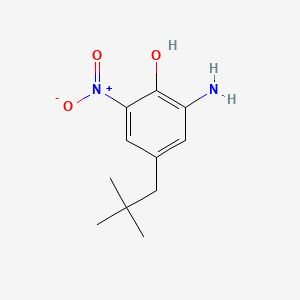

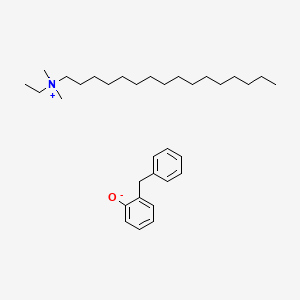
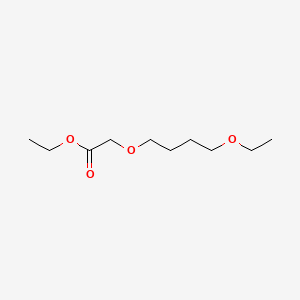
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
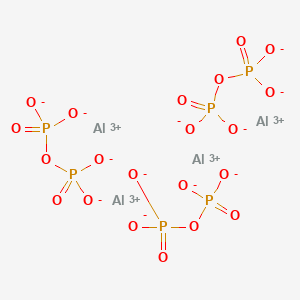
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
